molecular formula C5H6Cl2O2 B1587366 Dimethylmalonyl chloride CAS No. 5659-93-8

Dimethylmalonyl chloride

Cat. No.: B1587366
CAS No.: 5659-93-8
M. Wt: 169 g/mol
InChI Key: CJXQAYQWVNXIQE-UHFFFAOYSA-N
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Description

Dimethylmalonyl chloride, also known as 2,2-Dimethylmalonic acid dichloride, is an organic compound with the molecular formula C5H6Cl2O2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two acyl chloride groups, making it a valuable reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylmalonyl chloride can be synthesized through the chlorination of dimethylmalonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation under reduced pressure .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of dimethylmalonic acid to a chlorinating agent in a controlled environment to ensure safety and efficiency. The product is then collected and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Dimethylmalonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Acids: Formed from hydrolysis.

Scientific Research Applications

Dimethylmalonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimethylmalonyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols and amines, through nucleophilic acyl substitution. This reaction involves the attack of the nucleophile on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The resulting product is an ester or amide, depending on the nucleophile used .

Comparison with Similar Compounds

    Malonyl Chloride: Similar in structure but lacks the two methyl groups.

    Diethylmalonyl Chloride: Contains ethyl groups instead of methyl groups.

    Methylmalonic Acid Dichloride: Similar structure with one methyl group

Uniqueness: Dimethylmalonyl chloride is unique due to the presence of two methyl groups, which influence its reactivity and steric properties. This makes it a valuable reagent in specific synthetic applications where the steric hindrance and electronic effects of the methyl groups are advantageous .

Biological Activity

Dimethylmalonyl chloride (DMC) is a chemical compound recognized for its diverse applications in organic synthesis and catalysis. Its biological activity, while less extensively studied compared to its chemical properties, has garnered attention due to its role in various biochemical processes. This article provides a detailed overview of the biological activity of this compound, including its synthesis, applications, and potential biological implications.

Chemical Structure and Properties

This compound, with the formula (CH3)2C(COCl)2(CH_3)_2C(COCl)_2, is a dichloride derivative of dimethylmalonic acid. The compound features two carbonyl chloride groups that enhance its reactivity, particularly in organic synthesis. The presence of these electron-withdrawing groups increases the acidity of adjacent hydrogens, making them more reactive in various chemical reactions.

Synthesis and Applications

DMC is primarily utilized as a solid catalyst in the production of polymers and resins. It has also been employed in the synthesis of ethyl diazoacetate, which is crucial for manufacturing azoxy compounds. Furthermore, DMC has demonstrated the ability to form palladium complexes with metal chlorides, acting as a catalyst for hydrogenation reactions.

Table 1: Summary of Applications of this compound

ApplicationDescription
Polymer ProductionActs as a solid catalyst in polymerization processes.
Synthesis of Ethyl DiazoacetateUsed in creating azoxy compounds essential for various chemical reactions.
CatalysisForms palladium complexes for hydrogenation reactions.

Case Study 1: Nanoparticle Delivery Systems

A study evaluated the use of DMC-derived nanoparticles for delivering fluticasone propionate and salmeterol xinafoate to treat asthma. The results indicated that these nanoparticles achieved a higher fine particle fraction compared to traditional formulations, suggesting improved efficacy in drug delivery .

Case Study 2: Toxicological Implications

Research into related compounds highlights the potential toxic effects associated with chlorinated derivatives. For instance, some studies indicate that exposure to similar compounds can lead to adverse reproductive outcomes in animal models . While direct evidence for DMC is scarce, caution is warranted due to its structural similarities.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing dimethylmalonyl chloride, and how can its purity be ensured?

this compound is typically synthesized via chlorination of dimethylmalonic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂] under anhydrous conditions. Key steps include:

  • Reaction setup : Conduct the reaction in dry dichloromethane (CH₂Cl₂) or toluene with catalytic DMF to enhance reactivity.
  • Purification : Distill the product under reduced pressure (boiling point: 60°C at 10 mmHg) to remove residual reagents and byproducts .
  • Characterization : Confirm purity via ¹H/¹³C NMR (absence of hydroxyl or acid peaks) and IR spectroscopy (C=O stretch ~1800 cm⁻¹, C-Cl ~700 cm⁻¹) .

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula(H₃C)₂C(COCl)₂
Molecular Weight169.01 g/mol
Density (25°C)1.278 g/mL
Boiling Point60°C at 10 mmHg
CAS RN5659-93-8

Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks corresponding to methyl groups [(H₃C)₂C] at δ ~1.3–1.5 ppm.
    • ¹³C NMR : Carbonyl carbons (COCl) appear at δ ~165–175 ppm, while the central quaternary carbon [(H₃C)₂C] resonates at δ ~45–50 ppm .
  • IR Spectroscopy : Confirm C=O (~1800 cm⁻¹) and C-Cl (~700 cm⁻¹) stretches.
  • Elemental Analysis : Verify chlorine content (~42%) to assess purity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Moisture Sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis to dimethylmalonic acid and HCl gas .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of corrosive vapors .
  • Waste Disposal : Quench excess reagent with cold sodium bicarbonate solution before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound as a diacylating agent in heterocycle synthesis?

this compound is effective in forming oxazolines and amides. Optimization strategies include:

  • Solvent Choice : Use CH₂Cl₂ or THF for solubility and low reactivity with acyl chlorides.
  • Base Selection : Triethylamine (Et₃N) or DMAP catalyzes acylation while neutralizing HCl byproducts.
  • Stoichiometry : Use 2 equivalents of this compound for bis-acylation reactions (e.g., oxazoline synthesis) .

Table 2: Example Reaction Conditions

Reaction TypeConditionsOutcome
Bis(oxazoline) SynthesisEt₃N, CH₂Cl₂, 25°C, 45 min84% yield
Amine AcylationBOC-protected amine, Et₃NConfirmed by NMR

Q. What methodologies are effective in resolving contradictory data from reactions involving this compound, such as unexpected byproducts?

  • TLC Monitoring : Use hexane/ethyl acetate (3:1) to track reaction progress and identify unreacted starting material .
  • Byproduct Analysis : Hydrolysis products (e.g., dimethylmalonic acid) indicate moisture contamination. Dry solvents and molecular sieves can mitigate this .
  • Mechanistic Studies : Probe intermediates via in situ IR or LC-MS to identify competing pathways (e.g., over-acylation or ring-opening in oxazoline synthesis) .

Q. In mechanistic studies, how does this compound facilitate carbon-carbon bond formation, and what are the key intermediates?

this compound enables nucleophilic acylation by reacting with amines or alcohols to form acylated intermediates. For example:

  • Oxazoline Formation : Reaction with β-amino alcohols generates a bis-acylated intermediate, which cyclizes to form oxazoline rings via intramolecular nucleophilic attack .
  • Enolate Trapping : In basic conditions, the chloride can act as an electrophile, enabling cross-coupling reactions with enolates .

Q. What are the best practices for ensuring reproducibility in experiments involving this compound under varying environmental conditions?

  • Moisture Control : Store the reagent over molecular sieves and use freshly distilled solvents.
  • Standardized Protocols : Pre-dry glassware at 120°C and calibrate reaction temperatures (±2°C).
  • Data Documentation : Record detailed spectral data (e.g., NMR peak integrals) and reaction times to identify variability sources .

Properties

IUPAC Name

2,2-dimethylpropanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O2/c1-5(2,3(6)8)4(7)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXQAYQWVNXIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403917
Record name Dimethylmalonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5659-93-8
Record name Dimethylmalonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylmalonyl Dichloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 500 ml. one-necked flask equipped with reflux condenser with drying tube, is added 50 grams (0.38 mole) dimethylmalonic acid (Aldrich Chemical Co.) and 300 ml. thionyl chloride. The mixture is heated to reflux for about 1 hour during which time the dimethylmalonic acid is dissolved and hydrogen chloride and sulfur dioxide are evolved. The unreacted thionyl chloride is removed by distillation under reduced pressure. The residue is recrystallized twice from cyclohexane to yield a white solid, M.P. 186°-187° C.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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